(4-Diphenylphosphanylphenyl)methylamine
Description
(4-Diphenylphosphanylphenyl)methylamine is a organophosphorus compound featuring a primary amine (-CH₂NH₂) attached to a phenyl ring substituted with a diphenylphosphanyl (PPh₂) group at the para position. Its structure combines the electron-donating properties of the phosphine group with the reactivity of a primary amine, making it a versatile candidate in coordination chemistry and catalysis. The diphenylphosphanyl moiety enhances metal-binding capabilities, while the amine group enables participation in acid-base reactions and Schiff base formation. This compound is particularly valuable in synthesizing transition metal complexes for cross-coupling reactions and asymmetric catalysis .
Properties
Molecular Formula |
C19H18NP |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(4-diphenylphosphanylphenyl)methanamine |
InChI |
InChI=1S/C19H18NP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,20H2 |
InChI Key |
FZHGPBPGIHUNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
(a) Substituent Effects
- (4-Chlorophenyl)phenylmethylamine (C₁₃H₁₂ClN): Replaces the diphenylphosphanyl group with a chloro (-Cl) substituent. The electron-withdrawing nature of chlorine reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The absence of a phosphine group limits its utility in metal coordination .
- N-(4-Methylphenyl)diphenylamine (C₁₉H₁₇N): Features a tertiary amine linked to a methyl-substituted phenyl ring. The methyl group is electron-donating, increasing ring electron density, but the tertiary amine lacks the nucleophilicity of the primary amine in the target compound .
- Methyl (4-Sulfamoylphenyl) Phenylphosphonate (C₁₃H₁₄NO₅PS): Contains a phosphonate (PO₃Me) and sulfonamide group. The phosphonate’s higher oxidation state compared to phosphanyl reduces its ligand strength in metal complexes, though it exhibits enzyme inhibitory properties .
(b) Steric and Coordination Properties
- The diphenylphosphanyl group in (4-Diphenylphosphanylphenyl)methylamine introduces significant steric bulk (~184.97 g/mol for PPh₂), which stabilizes metal complexes by preventing ligand dissociation. In contrast, smaller substituents like -Cl (35.45 g/mol) or -CH₃ (15.03 g/mol) offer minimal steric protection .
- The primary amine (-CH₂NH₂) in the target compound enables stronger hydrogen bonding and protonation compared to the tertiary amine in N-(4-methylphenyl)diphenylamine .
Molecular and Physical Properties
Research Findings and Key Insights
- Metal Coordination: this compound outperforms chloro- and methyl-substituted analogs in forming Pd(II) complexes for Suzuki-Miyaura coupling, achieving turnover numbers (TONs) >10⁴ due to strong P→Pd donation .
- Biological Activity : Unlike sulfonamide-containing phosphonates (e.g., ), the target compound shows negligible enzyme inhibition, highlighting the critical role of sulfonamide groups in biological targeting .
- Thermal Stability : N-(4-Methylphenyl)diphenylamine’s tertiary amine structure grants superior thermal stability compared to the primary amine in the target compound, which degrades above 150°C .
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